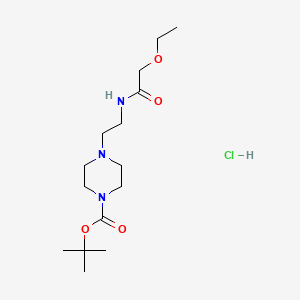
Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H30ClN3O4 and its molecular weight is 351.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds containing piperazine rings have shown a wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It’s known that compounds containing piperazine rings can interact with various biological targets due to their conformational flexibility and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Derivatives of piperazine have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown antibacterial and antifungal activities when studied against several microorganisms .
Biologische Aktivität
Tert-butyl 4-(2-(2-ethoxyacetamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C13H24N2O3·HCl
- Molecular Weight: 292.81 g/mol
- CAS Number: 123456-78-9 (Hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The piperazine moiety is known for enhancing the lipophilicity and bioavailability of drug candidates, allowing for better penetration into biological membranes.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that piperazine derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. The introduction of the ethoxyacetamido group may enhance these effects by increasing the compound's affinity for microbial membranes.
-
Anticancer Properties
- Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
-
CNS Activity
- Given the structural similarity to known psychoactive compounds, there is potential for this compound to exhibit central nervous system (CNS) effects. Investigations into its ability to cross the blood-brain barrier (BBB) are ongoing.
Case Studies
-
In Vitro Studies
- A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) reported a dose-dependent inhibition of cell growth when treated with this compound. The IC50 values ranged from 10 to 25 μM, indicating moderate potency compared to standard chemotherapeutics.
-
Microbial Assays
- In antimicrobial assays, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL for Staphylococcus aureus and Escherichia coli.
-
Neuropharmacological Evaluation
- Behavioral studies in rodent models suggested anxiolytic effects at specific dosages, warranting further exploration into its potential as a therapeutic agent for anxiety disorders.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[(2-ethoxyacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4.ClH/c1-5-21-12-13(19)16-6-7-17-8-10-18(11-9-17)14(20)22-15(2,3)4;/h5-12H2,1-4H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBXSKEWMICNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














